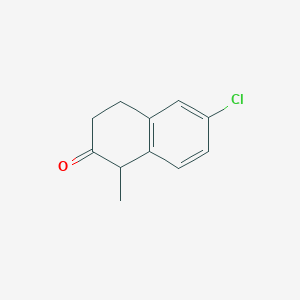

1-Methyl-6-chloro-2-tetralone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

6-chloro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C11H11ClO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

SXCCTFDZSAEZGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CCC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 6 Chloro 2 Tetralone and Its Analogues

Direct Functionalization Approaches

Direct functionalization involves modifying a readily available 1-methyl-2-tetralone (B1329714) precursor through electrophilic aromatic substitution to introduce the chloro substituent at the desired position. This approach is advantageous if the precursor is commercially available or easily synthesized.

Electrophilic Aromatic Chlorination of 1-Methyl-2-tetralone Precursors

The introduction of a chlorine atom onto the aromatic ring of a 1-methyl-2-tetralone precursor is typically achieved through electrophilic aromatic substitution. This reaction involves an electrophilic chlorine species, generated from a chlorine source with the aid of a catalyst, which then attacks the electron-rich aromatic ring. A key challenge in this approach is controlling the regioselectivity of the chlorination.

Regioselectivity Directed by the Ketone Moiety at C-6

The position of the incoming electrophile (chlorine) on the aromatic ring is dictated by the directing effects of the substituents already present. chemistrytalk.orglumenlearning.com In the case of a 1-methyl-2-tetralone precursor, the primary directing group is the fused alkyl ring system.

Activating Ortho, Para-Directing Effect : The fused aliphatic portion of the molecule acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are known to be electron-donating through an inductive effect, thereby activating the ring towards electrophilic attack. youtube.com Such activating groups direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org The C-6 position is para to the C-4a bridgehead carbon, making it an electronically favored site for substitution. The methyl group at the C-1 position further enhances the electron-donating nature of the fused ring, reinforcing this directing effect.

Optimization of Catalytic Systems and Reaction Conditions (e.g., Lewis Acids, Solvents, Temperature)

Achieving high yield and selectivity in the chlorination of 1-methyl-2-tetralone requires careful optimization of the reaction conditions. The process typically involves a chlorinating agent and a Lewis acid catalyst to enhance the electrophilicity of the chlorine source. uq.edu.aunih.gov

Common chlorinating agents include molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS). Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are frequently employed to polarize the Cl-Cl bond or activate the NCS, generating a potent electrophile. uq.edu.au The choice of solvent is critical, with non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) often used to prevent side reactions. Temperature control is also essential to manage the reaction rate and minimize the formation of undesired byproducts.

Below is an interactive table illustrating a typical optimization study for this type of reaction.

Interactive Data Table: Optimization of Electrophilic Chlorination of 1-Methyl-2-tetralone Users can filter and sort the data to see how different parameters affect the yield.

| Entry | Chlorinating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of C-6 Isomer (%) |

| 1 | Cl₂ | FeCl₃ (10) | CH₂Cl₂ | 0 | 2 | 65 |

| 2 | Cl₂ | FeCl₃ (10) | CH₂Cl₂ | 25 | 2 | 68 |

| 3 | Cl₂ | AlCl₃ (10) | CH₂Cl₂ | 0 | 2 | 72 |

| 4 | NCS | FeCl₃ (10) | CH₂Cl₂ | 25 | 4 | 75 |

| 5 | NCS | AlCl₃ (10) | CH₂Cl₂ | 25 | 4 | 81 |

| 6 | NCS | AlCl₃ (10) | CCl₄ | 25 | 4 | 78 |

| 7 | NCS | AlCl₃ (5) | CH₂Cl₂ | 25 | 6 | 76 |

| 8 | NCS | AlCl₃ (15) | CH₂Cl₂ | 25 | 3 | 82 |

The data suggests that using N-chlorosuccinimide with a stoichiometric amount of a strong Lewis acid like AlCl₃ in a chlorinated solvent at room temperature provides optimal conditions for the regioselective synthesis of the 6-chloro derivative.

Strategies for Constructing the 2-Tetralone (B1666913) Skeleton with Specific Substituents

An alternative to direct functionalization is to build the bicyclic tetralone core from simpler, acyclic starting materials that already contain the required substituents. This approach offers greater control over the final substitution pattern.

Friedel-Crafts Acylation Followed by Cyclization (e.g., using 4-chlorotoluene)

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. libretexts.org A common strategy for building tetralones involves an initial intermolecular Friedel-Crafts acylation followed by a reduction and a final intramolecular Friedel-Crafts reaction to close the second ring. semanticscholar.org

A plausible route to 1-methyl-6-chloro-2-tetralone could start from 4-chlorotoluene (B122035). The synthesis would proceed through the following key steps:

Friedel-Crafts Acylation : 4-chlorotoluene is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This attaches a 3-carboxypropanoyl group to the aromatic ring, preferentially at the position ortho to the activating methyl group.

Reduction : The ketone in the side chain is reduced to a methylene (B1212753) group, for instance, via a Clemmensen or Wolff-Kishner reduction. This yields 4-(4-chloro-2-methylphenyl)butanoic acid.

Intramolecular Cyclization : The resulting carboxylic acid is treated with a strong acid (e.g., polyphosphoric acid or hydrofluoric acid) to promote an intramolecular Friedel-Crafts acylation, forming the second ring and yielding 7-chloro-5-methyl-1-tetralone. semanticscholar.org

Conversion to 2-Tetralone : The resulting 1-tetralone (B52770) can then be converted to the target 2-tetralone through subsequent functional group manipulations, such as those described in the section below.

Oxidative Cyclization of Dihydronaphthalenone Intermediates

This methodology involves the transformation of a more readily available substituted 1-tetralone into the corresponding 2-tetralone isomer. This is not a cyclization in the sense of ring formation but rather a rearrangement that proceeds through an oxidative step involving a dihydronaphthalene intermediate. A well-established route for analogous methoxy- medcraveonline.comorgsyn.org and bromo-substituted compounds provides a clear blueprint for this transformation.

The synthesis sequence, starting from the precursor 6-chloro-1-methyl-1-tetralone, would be as follows:

Reduction to Alcohol : The ketone at C-1 of the starting 1-tetralone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This forms 6-chloro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Dehydration to Dihydronaphthalene : The resulting alcohol is subjected to acid-catalyzed dehydration. researchgate.net Treatment with an acid such as p-toluenesulfonic acid (p-TsOH) eliminates water to form the corresponding dihydronaphthalene intermediate.

Epoxidation : The double bond of the dihydronaphthalene is then epoxidized. This is commonly achieved using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), to form an epoxide across the double bond. medcraveonline.com

Acid-Catalyzed Rearrangement : The final step involves the acid-catalyzed ring-opening and rearrangement of the epoxide. Treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes a rearrangement that shifts the carbonyl group to the C-2 position, yielding the final product, this compound. medcraveonline.com

This sequence provides a reliable method for accessing the 2-tetralone scaffold from a 1-tetralone precursor, leveraging a key oxidative step (epoxidation) followed by a rearrangement.

Catalytic Hydrogenation of Substituted Naphthols

One established route to 2-tetralone derivatives involves the partial hydrogenation of a corresponding substituted naphthol precursor. This method leverages heterogeneous catalysis to achieve the selective reduction of one of the aromatic rings of the naphthalene (B1677914) core.

The synthesis of the direct precursor, 1-methyl-6-chloro-2-naphthol, is a critical initial step. A plausible synthetic pathway involves standard electrophilic aromatic substitution reactions on a 2-naphthol (B1666908) scaffold. The naphthalene ring system can undergo reactions such as chlorination and Friedel-Crafts alkylation to introduce the required chloro and methyl substituents at the desired positions. The thermodynamic stability of the naphthol nucleus makes it susceptible to such transformations. science.gov The precise order of these steps and the specific reagents and conditions would be optimized to favor the formation of the 1-methyl-6-chloro-2-naphthol isomer. Nucleophilic aromatic substitution represents another class of reactions for modifying halogenated aromatic compounds, where a nucleophile replaces a halogen atom. ucsb.eduscience-revision.co.ukmasterorganicchemistry.com However, for the synthesis of the precursor, direct electrophilic substitution is a more common approach.

The conversion of the substituted naphthol precursor to this compound is achieved through catalytic hydrogenation. Raney nickel, also known as spongy nickel, is a widely used heterogeneous catalyst for such transformations due to its high activity and stability under a wide range of reaction conditions. wikipedia.orgacs.org It is particularly effective in the reduction of aromatic compounds. wikipedia.org

The hydrogenation process involves the syn-addition of hydrogen across one of the double bonds of the naphthalene ring system. wikipedia.org The reaction is sensitive to several parameters:

Catalyst: Raney nickel's large surface area, which is rich in active nickel sites, promotes the absorption of hydrogen and facilitates the reduction. wikipedia.org Its structural and thermal stability allows for versatility in reaction conditions. wikipedia.org

Pressure: Hydrogenation reactions are typically conducted under elevated hydrogen pressure. researchgate.net Increased pressure increases the concentration of dissolved hydrogen, which generally leads to a higher reaction rate. The optimal pressure is determined empirically to balance reaction speed with equipment safety and cost.

Temperature: The temperature also has a marked effect on the reaction rate. While higher temperatures can accelerate the hydrogenation, they can also lead to over-reduction or side reactions. The selectivity of the catalyst can be fine-tuned by modifying parameters such as temperature. acs.orgnih.gov For the synthesis of tetralones from naphthols, conditions must be controlled to ensure only one of the two aromatic rings is reduced.

Intramolecular Cyclization of δ-Aryl-β-Dicarbonyl Compounds

An alternative and powerful method for constructing the 2-tetralone skeleton is the intramolecular cyclization of open-chain precursors, specifically δ-aryl-β-dicarbonyl compounds. beilstein-journals.orgnih.gov This approach builds the bicyclic ring system through the formation of a key carbon-carbon bond.

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and inexpensive single-electron oxidizing agent used to initiate the cyclization of δ-aryl-β-dicarbonyl substrates to form 2-tetralones. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions, often at room temperature in a solvent like methanol, and typically has short reaction times. beilstein-journals.orgnih.gov

The proposed mechanism begins with a single-electron oxidation of the β-dicarbonyl moiety by Ce(IV), which is reduced to Ce(III). This generates an electrophilic radical intermediate. This radical then attacks the pendant aryl ring in an intramolecular fashion, forming a new carbon-carbon bond and a cyclohexadienyl radical intermediate. A second equivalent of CAN oxidizes this intermediate, which, after deprotonation, rearomatizes to yield the final 2-tetralone product. beilstein-journals.orgresearchgate.net This method has been shown to produce 2-tetralone derivatives in moderate to good yields. beilstein-journals.orgnih.gov

The efficiency and regioselectivity of the CAN-mediated cyclization are significantly influenced by the electronic nature of the substituents on the δ-aryl ring. beilstein-journals.orgnih.gov The key cyclization step involves the attack of an electrophilic radical on the aromatic ring; therefore, the electron density of this ring plays a crucial role. nih.gov

Electron-Donating Groups (EDGs): Aryl rings bearing electron-donating groups, such as methoxy (B1213986) (-OCH₃), are more electron-rich. This increased nucleophilicity facilitates the attack by the electrophilic radical, generally leading to higher yields and faster reaction rates. nih.gov Computational studies have shown that electron-rich systems lower the energy barrier for cyclization and stabilize the resulting cyclohexadienyl radical intermediate. beilstein-journals.orgnih.gov

Electron-Withdrawing Groups (EWGs): Conversely, aryl rings substituted with electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), are electron-poor. This deactivation of the ring makes the intramolecular radical attack less favorable. In some cases where the aryl ring is sufficiently deactivated, the cyclization to form the 2-tetralone may not occur at all, and alternative reaction pathways, such as the formation of methyl esters, may be observed. beilstein-journals.orgresearchgate.net

For the synthesis of this compound via this route, the precursor would be a δ-aryl-β-dicarbonyl compound with a 4-chlorophenyl substituent. The electron-withdrawing nature of the chlorine atom would be expected to decrease the efficiency of the cyclization compared to an unsubstituted analogue.

The following table, based on data from studies on related compounds, illustrates the impact of substituents on the aryl ring on the yield of the 2-tetralone product in CAN-mediated cyclizations. nih.gov

| Entry | δ-Aryl Ring Substituent(s) | Product | Yield (%) |

| 1 | 3,4-dimethoxy | 6,7-Dimethoxy-4-methyl-2-tetralone | 76% |

| 2 | 3-methoxy | 6-Methoxy-4-methyl-2-tetralone | 63% |

| 3 | 4-nitro | No 2-tetralone product observed | 0% |

| 4 | 4-chloro | No 2-tetralone product observed | 0% |

Data adapted from studies on the CAN-mediated cyclization of various δ-aryl-β-dicarbonyl compounds. The specific substrates are analogues and not the direct precursors to this compound. nih.gov

Advanced and General Synthetic Routes for 2-Tetralone Derivatives

Beyond the classical methods, several advanced synthetic strategies have been developed for the construction of 2-tetralone and related indanone frameworks. One such approach is a metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters, which offers broad substrate generality and tolerance for various functional groups. rsc.org Additionally, vapor-phase methodologies, such as the conversion of 1-tetralone to 2-methyl-1-naphthol, demonstrate advanced routes that can avoid intermediate separation and purification steps. core.ac.uk Another novel method involves the N-Bromosuccinimide (NBS) promoted intramolecular oxidative cyclization and aromatization of β-tetralone oximes to create fused polycyclic systems. rsc.org These modern techniques provide efficient and often more environmentally benign pathways to complex molecular scaffolds containing the 2-tetralone core.

1,2-Carbonyl Transposition Strategies from 1-Tetralones

A significant challenge in organic synthesis is the selective migration of a carbonyl group to an adjacent carbon. A recently developed one- or two-pot protocol facilitates this 1,2-carbonyl transposition in ketones, including the conversion of α-tetralones to β-tetralones. nih.gov This method circumvents the often lengthy and inefficient multi-step procedures previously required for such transformations. thieme.de

The strategy involves the initial conversion of the 1-tetralone to its corresponding alkenyl triflate. This intermediate then undergoes a palladium/norbornene-catalyzed regioselective α-amination coupled with an ipso-hydrogenation, utilizing a bifunctional H/N donor. The resulting "transposed enamine" is then hydrolyzed to yield the final 2-tetralone product. nih.gov For the model substrate, α-tetralone, this process has been optimized to achieve an 88% yield in a one-pot reaction. nih.gov This transformation is significant as it provides a more direct synthetic route to 2-tetralone scaffolds from readily available 1-tetralone precursors. nih.govresearchgate.net

| Starting Material | Key Reagents/Catalysts | Product | Yield |

| α-Tetralone | 1. Tf₂O, Base 2. Pd-catalyst, Norbornene, H/N donor 3. Acidic Hydrolysis | β-Tetralone | 82-88% nih.govresearchgate.net |

Epoxide Rearrangement Pathways for 1-Substituted-2-tetralones

Epoxide rearrangement offers another viable pathway for the synthesis of 2-tetralone derivatives. This methodology often involves the acid-catalyzed rearrangement of an epoxide precursor. For instance, the rearrangement of 2-benzal-4,4-dimethyl-l-tetralone epoxide has been reported. sci-hub.se

A related and efficient method involves the selective dehydration of 1-substituted-1,2-tetralindiols. Treatment of these diols with zinc iodide results in the formation of the corresponding 2-tetralones in excellent yields. scispace.com This approach represents a novel protocol for the oxidative rearrangement of alkenes, utilizing readily available and stable chemicals to achieve the desired ketone transposition. scispace.com Under various basic conditions, 2,3-epoxy alcohols can undergo a reversible rearrangement known as the Payne rearrangement, which can also be harnessed for the synthesis of functionalized tetralones. researchgate.net

| Precursor | Reagent | Product |

| 1-Substituted-1,2-tetralindiol | Zinc Iodide | 1-Substituted-2-tetralone scispace.com |

| 2-Benzal-1-tetralone epoxide | - | Rearranged 2-tetralone derivative sci-hub.seresearchgate.net |

Bismuth/Silver Mixed Salt Catalysis for 2-Tetralone Derivatives

An innovative approach to the synthesis of 2-tetralone derivatives employs a bismuth/silver mixed salt catalyst. This method facilitates the intramolecular cyclization and isomerization of propargyl alcohol compounds to yield the target 2-tetralones. google.com A key advantage of this catalytic system is the ability to produce the desired products in high yields and in a short timeframe, without the generation of by-products. google.com

The bismuth/silver mixed catalyst is used in a catalytic amount, typically ranging from 0.01 to 1 equivalent relative to the propargyl alcohol substrate. google.com This process is a significant improvement over methods that may require more expensive catalysts, such as rhodium, offering a more cost-effective and efficient synthetic route. google.com The resulting 2-tetralone derivatives are valuable as raw materials or intermediates for pharmaceuticals and natural products. google.com

| Reactant Type | Catalyst | Key Advantages |

| Propargyl alcohol compounds | Bismuth/Silver mixed salt | High yield, Short reaction time, No by-products, Cost-effective google.com |

Ring-Closing Metathesis and Other Transition-Metal-Mediated Processes

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings, including those found in complex natural products and pharmaceuticals. wikipedia.orgdrughunter.com This reaction, catalyzed by metal alkylidenes (most notably ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts), involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com The formation of 5- to 30-membered rings is achievable through this methodology. organic-chemistry.orgmedwinpublishers.com

While direct synthesis of this compound via RCM is not prominently detailed, the strategy is broadly applicable to the synthesis of nitrogen-containing heterocycles and other cyclic structures that could serve as precursors or analogues. nih.gov The functional group tolerance of modern RCM catalysts allows for their use on complex substrates, making it a valuable strategy in multistep syntheses. medwinpublishers.comnih.gov

Beyond RCM, other transition-metal-mediated processes are crucial in synthesizing tetralone frameworks. For instance, rhodium-catalyzed C-C bond activation followed by intramolecular C-H functionalization can convert 3-arylcyclopentanones into 1-tetralones. nih.gov This method allows for the creation of 1-tetralones with a C4 quaternary stereocenter in an enantioselective manner when chiral cyclopentanone (B42830) substrates are used. nih.gov

| Method | Catalyst Type | Application |

| Ring-Closing Metathesis (RCM) | Ruthenium alkylidenes (e.g., Grubbs catalysts) | Synthesis of unsaturated rings (5- to 30-membered) wikipedia.orgorganic-chemistry.org |

| C-C/C-H Activation | Rhodium complexes | Conversion of 3-arylcyclopentanones to 1-tetralones nih.gov |

Enantioselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of enantioselective synthetic methods for producing chiral tetralones and their derivatives is of paramount importance.

Asymmetric Reduction Approaches for Chiral Tetralones

Asymmetric reduction of prochiral tetralones is a widely employed strategy for the synthesis of optically active tetralols, which are key precursors to chiral tetralones and other biologically active compounds. researchgate.net Various catalytic systems have been developed to achieve high enantioselectivity in these reductions.

Biocatalysis offers an environmentally friendly and highly selective approach. For example, carbonyl reductase enzymes, such as BaSDR1, have been engineered to improve their catalytic performance for the asymmetric reduction of α-tetralones to the corresponding chiral alcohols. researchgate.net Another approach involves the use of whole-cell biotransformations with microorganisms like Chaetomium sp. KCh 6651, which can transform β-tetralone into (S)-(-)-1,2,3,4-tetrahydro-2-naftol with high purity. researchgate.net

In addition to biocatalysis, chiral chemical catalysts are also effective. Oxazaborolidine catalysts, generated in situ from chiral lactam alcohols, have been shown to catalyze the borane (B79455) reduction of α-tetralone with good enantioselectivity (85% ee). nih.gov Dendrimer-supported prolinol has also been used as a recoverable catalyst for the asymmetric reduction of tetralones, yielding products with up to 97% ee. researchgate.net Noyori-Ikariya type Ru(II) complexes are effective for the asymmetric transfer hydrogenation of 2-arylidene-1-tetralones, leading to cis-benzylic alcohols with high diastereomeric and enantiomeric ratios. acs.org

| Ketone Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) |

| α-Tetralone | BaSDR1 (Engineered Carbonyl Reductase) | Chiral α-Tetralol | - researchgate.net |

| β-Tetralone | Chaetomium sp. KCh 6651 | (S)-(-)-1,2,3,4-tetrahydro-2-naftol | High researchgate.net |

| α-Tetralone | Oxazaborolidine from chiral lactam alcohol | (R)-secondary alcohol | 85% nih.gov |

| Tetralones | Dendrimeric supported prolinol | cis and trans isomers | up to 97% researchgate.net |

| 2-Arylidene-1-tetralones | Noyori–Ikariya Ru(II) complexes | cis-Benzylic alcohols | up to 99:1 er acs.org |

Asymmetric Alkylation via Phase-Transfer Catalysis (e.g., for 1-methyl-7-methoxy-2-tetralone)

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-alkylated carbonyl compounds. This method typically involves the use of a chiral quaternary ammonium salt, often derived from cinchona alkaloids, to mediate the reaction between an aqueous base and an organic substrate. austinpublishinggroup.comaustinpublishinggroup.com The chiral catalyst forms a chiral ion pair with the enolate of the substrate, which then reacts with an alkylating agent in the organic phase, leading to the formation of a new stereocenter with high enantioselectivity. austinpublishinggroup.com

While a specific example for the asymmetric alkylation of a 2-tetralone to form 1-methyl-7-methoxy-2-tetralone was not detailed in the provided context, the general principles of asymmetric PTC are well-established for related systems. For instance, the asymmetric alkylation of glycine (B1666218) imines using N-anthracenylmethyl derivatives of Cinchona alkaloids as phase-transfer catalysts can produce α-amino acid derivatives with high enantiomeric excess. researchsolutions.comresearchgate.net The success of these reactions is highly dependent on the structure of the catalyst, the choice of base, solvent, and reaction temperature. austinpublishinggroup.com This methodology holds significant potential for the enantioselective synthesis of 1-substituted-2-tetralones, including 1-methyl-7-methoxy-2-tetralone, by applying it to the appropriate 2-tetralone precursor.

| Substrate Type | Catalyst Type | Reaction | Potential Application |

| Glycine Imines | Chiral Quaternary Ammonium Salts (from Cinchona alkaloids) | Asymmetric Alkylation | Synthesis of chiral α-amino acids researchsolutions.comresearchgate.net |

| 2-Tetralone Precursors | Chiral Quaternary Ammonium Salts | Asymmetric Alkylation | Enantioselective synthesis of 1-alkyl-2-tetralones austinpublishinggroup.comaustinpublishinggroup.com |

Diastereoselective Synthesis through Chiral Transfer Hydrogenation

Chiral transfer hydrogenation (CTH) has emerged as a powerful and efficient methodology for the stereoselective reduction of prochiral ketones, including analogues of this compound. This technique typically involves a chiral transition metal catalyst, often based on ruthenium, and a simple hydrogen donor like formic acid or isopropanol (B130326) to achieve high levels of diastereo- and enantioselectivity. rsc.orgnih.gov The reaction proceeds via a metal-ligand bifunctional catalytic cycle, where a ruthenium hydride species, formed in situ, delivers hydrogen to the carbonyl group in a highly controlled spatial orientation. rsc.orgresearchgate.net

While specific studies detailing the diastereoselective transfer hydrogenation of this compound are not extensively documented in peer-reviewed literature, the successful application of this method to structurally related tetralone analogues provides significant insight into its potential. Research has focused on α-substituted tetralones where the catalyst can control the formation of two adjacent stereocenters, leading to a high diastereomeric excess.

Detailed Research Findings

Landmark research has demonstrated the efficacy of Noyori-Ikariya type Ru(II) catalysts in the asymmetric transfer hydrogenation of various tetralone derivatives. researchgate.netnih.gov These catalysts, featuring a chiral N-sulfonylated 1,2-diamine ligand, are particularly effective in dynamic kinetic resolution (DKR) processes. In a DKR, a rapidly racemizing stereocenter adjacent to the ketone is selectively hydrogenated, allowing for the theoretical conversion of the entire substrate into a single diastereomer. researchgate.netnih.gov

One notable application involves the one-pot reduction of 2-arylidene-1-tetralones. nih.govacs.org In this reaction, both the exocyclic carbon-carbon double bond and the endocyclic ketone are reduced stereoselectively. Using a Noyori-Ikariya-type Ru(II) complex with sodium formate (B1220265) (HCO2Na) as the hydrogen source, researchers achieved a highly diastereoselective synthesis of cis-benzylic alcohols. nih.govacs.org This tandem reduction proceeds with exceptional control, yielding diastereomeric ratios (dr) and enantiomeric ratios (er) of up to 99:1. researchgate.netnih.gov

Another relevant study focused on the asymmetric transfer hydrogenation of 2-aroyl-1-tetralones via dynamic kinetic resolution. researchgate.net Utilizing the chiral catalyst (S,S)-RuCl(p-cymene)TsDPEN in a formic acid/triethylamine (HCOOH/Et3N) medium, the corresponding 2-aroyl-1-tetralols were synthesized with excellent stereocontrol. The process afforded the desired products in good yields (up to 85%) with diastereomeric ratios and enantiomeric excesses both exceeding 99:1. researchgate.net This highlights the catalyst's ability to effectively discriminate between the rapidly equilibrating diastereomers of the starting material during the reduction step.

The collective findings from these studies on tetralone analogues underscore the robustness of chiral transfer hydrogenation for establishing precise stereochemical control. The high diastereoselectivity is governed by the chiral architecture of the catalyst, which creates a well-defined transition state for the hydride transfer, thereby favoring the formation of one specific diastereomer.

Interactive Data Table: Diastereoselective Transfer Hydrogenation of Tetralone Analogues

The following table summarizes key research findings on the diastereoselective synthesis of tetralone analogues using chiral transfer hydrogenation.

| Substrate | Catalyst | Hydrogen Donor | Key Conditions | Diastereomeric Ratio (dr) | Enantioselectivity | Reference |

| 2-Arylidene-1-tetralones | Noyori-Ikariya-type Ru(II) complex | HCO₂Na | One-pot C=C and C=O reduction | up to 99:1 (cis) | up to 99:1 (er) | nih.gov, acs.org, researchgate.net |

| 2-Aroyl-1-tetralones | (S,S)-RuCl(p-cymene)TsDPEN | HCOOH / Et₃N (5:2) | Dynamic Kinetic Resolution (DKR) | >99:1 | >99% (ee) | researchgate.net |

Chemical Reactivity and Transformations of 1 Methyl 6 Chloro 2 Tetralone

Functional Group Interconversions at the Ketone Moiety

The carbonyl group is the most reactive site for nucleophilic addition and redox reactions.

The ketone functionality of 1-methyl-6-chloro-2-tetralone can be readily reduced to the corresponding secondary alcohol, 1-methyl-6-chloro-1,2,3,4-tetrahydronaphthalen-2-ol. This transformation is a cornerstone in the synthesis of various biologically active molecules. The reduction can be achieved using a variety of reducing agents, with metal hydrides being the most common. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

While specific studies on this compound are not extensively detailed in publicly accessible literature, the reduction of analogous tetralone derivatives is well-documented. For instance, substituted 1-tetralones are smoothly reduced to their corresponding alcohol derivatives using sodium borohydride, yielding racemic alcohols. This established reactivity is directly applicable to the 2-tetralone (B1666913) scaffold.

Table 1: Representative Reductive Transformations of Tetralone Analogs

| Starting Material | Reagent(s) | Product | Reference |

| Substituted 1-Tetralones | Sodium Borohydride (NaBH₄) | Substituted 1,2,3,4-Tetrahydronaphthalen-1-ols | N/A |

| 5-Methoxy-1-tetralone (B1585004) | Metal Hydride | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | researchgate.net |

The oxidation of the tetralone ring system can proceed via several pathways, depending on the reagents and conditions employed. One of the notable transformations for cyclic ketones is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates.

Another potential oxidative pathway is oxidative cleavage, which breaks the carbon-carbon bonds of the ring. Strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the ring structure to form dicarboxylic acids. While specific examples for this compound are scarce, the epoxidation of a related 6-methoxy-3,4-dihydronaphthalene with m-CPBA, followed by acid-catalyzed rearrangement, yields the corresponding 2-tetralone, demonstrating the susceptibility of the tetralone framework to oxidative conditions. medcraveonline.com

Table 2: Oxidative Transformations Applicable to Tetralones

| Reaction Type | Reagent(s) | General Product | Reference |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone | N/A |

| Epoxidation/Rearrangement | m-CPBA, then H₂SO₄/Ethanol | 2-Tetralone from Dihydronaphthalene | medcraveonline.com |

Nucleophilic Substitution Reactions at the Aromatic Chlorine Atom

The chlorine atom attached to the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the chlorine atom on the aromatic ring. The reaction is facilitated by the presence of the electron-withdrawing ketone group, which is para to the chlorine atom. This positioning is crucial as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.

A wide variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures and sometimes the use of a base to facilitate the departure of the chloride ion. This reaction pathway is highly valuable for introducing diverse functional groups onto the aromatic core of the tetralone, enabling the synthesis of a broad library of derivatives. While the general reactivity of substituted 2-tetralones indicates that the chlorine substituent can be replaced through nucleophilic aromatic substitution under specific conditions, detailed experimental data for this specific compound is not widely published.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Conditions |

| Amines (R₂NH) | 6-Amino-1-methyl-2-tetralone | Heat, Base |

| Alkoxides (RO⁻) | 6-Alkoxy-1-methyl-2-tetralone | Heat |

| Thiolates (RS⁻) | 6-Alkylthio-1-methyl-2-tetralone | Heat |

Transformations Involving the Methyl Substituent and Aromatic Ring

The alpha-methyl group and the aromatic ring are also sites for chemical modification. The protons on the alpha-methyl group are acidic due to their position adjacent to the carbonyl group and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in SN2 reactions to introduce new substituents at the alpha position.

The aromatic ring itself can undergo transformations that alter its structure. Aromatization of the tetralone ring to form a naphthalene (B1677914) derivative is a common transformation. This can be achieved through treatment with reagents that facilitate dehydrogenation. For example, treatment of methoxy (B1213986) tetralones with boron trifluoride etherate and acetic anhydride (B1165640) has been shown to yield fully aromatized naphthalene products. researchgate.net Another significant transformation is the Birch reduction, which involves dissolving a metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. This reaction reduces the aromatic ring to a non-conjugated diene, offering a pathway to non-aromatic bicyclic structures.

Table 4: Transformations of the Methyl Group and Aromatic Ring

| Reaction Type | Reagent(s) | Product Type | Reference |

| Aromatization | Boron trifluoride etherate, Acetic anhydride | Substituted Naphthalene | researchgate.net |

| Birch Reduction | Na or Li, Liquid NH₃, Alcohol | Substituted Dihydro-naphthalene derivative | N/A |

Computational and Theoretical Chemistry Studies of 1 Methyl 6 Chloro 2 Tetralone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a deep understanding of chemical behavior.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

DFT calculations are instrumental in predicting the reactivity and regioselectivity of 1-Methyl-6-chloro-2-tetralone in various chemical transformations. Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's susceptibility to nucleophilic and electrophilic attack.

The distribution of the HOMO indicates the regions most likely to donate electrons (nucleophilic sites), while the LUMO distribution highlights the areas most susceptible to receiving electrons (electrophilic sites). For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the enolizable α-carbon and the aromatic ring can act as nucleophilic centers. DFT calculations can quantify the energies and spatial distributions of these orbitals, offering a predictive tool for reaction outcomes.

For instance, in a reaction with a nucleophile, the LUMO distribution would indicate whether the attack is more likely to occur at the carbonyl carbon or via conjugate addition. Conversely, in electrophilic aromatic substitution reactions, the HOMO distribution on the chlorinated benzene (B151609) ring would predict the preferred positions of attack (ortho, meta, or para to the existing substituents).

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.85 | Site of electrophilic attack (e.g., aromatic ring) |

| LUMO | -1.72 | Site of nucleophilic attack (e.g., carbonyl carbon) |

| HOMO-LUMO Gap | 5.13 | Indicator of chemical reactivity and stability |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Modeling Transition States and Activation Energies

A significant application of DFT is the modeling of transition states and the calculation of activation energies for chemical reactions involving this compound. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.

This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway. For example, in the synthesis of tetralone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization, DFT can be employed to model the transition states of the key cyclization step. rsc.org This allows for a comparison of different possible mechanistic pathways and an understanding of the factors that control the reaction rate. Computational chemistry approaches, including transition state calculations, are increasingly used to elucidate reaction mechanisms and predict the outcomes of synthetic methods. e3s-conferences.org

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | Tetrahedral-like | 15.2 |

| Enolate formation | Planar enolate-like | 12.5 |

| Friedel-Crafts acylation (intramolecular) | Spirocyclic-like | 25.8 |

Note: These values are for illustrative purposes and represent the type of data generated from DFT calculations.

Analysis of Charge Distribution and Nucleophilic Attack Preferences

DFT calculations provide a detailed picture of the electron distribution within the this compound molecule. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This charge distribution analysis is vital for understanding the molecule's polarity and identifying its most electrophilic and nucleophilic sites.

The carbonyl carbon in this compound is expected to carry a significant positive partial charge, making it a prime target for nucleophilic attack. The oxygen atom of the carbonyl group will, in turn, have a negative partial charge. The chlorine and methyl substituents will also influence the charge distribution on the aromatic and aliphatic rings, respectively. This detailed charge map allows for a more nuanced prediction of nucleophilic attack preferences than FMO analysis alone. For instance, it can help in rationalizing the regioselectivity of reactions where multiple electrophilic sites are present.

Rationalization of Observed Site Selectivity in Cyclization Reactions

The synthesis of tetralones often involves intramolecular cyclization reactions. DFT calculations can be a powerful tool to rationalize the observed site selectivity in such reactions. By calculating the energies of the transition states leading to different possible cyclization products, the kinetically favored pathway can be identified.

For precursors to this compound, there might be multiple possible modes of cyclization. DFT can be used to model the transition states for each of these possibilities. The calculated activation energies will reveal which cyclization pathway has the lowest energy barrier and is therefore most likely to occur. This approach has been successfully used to understand the regioselectivity in various organic reactions. nih.govnih.gov

Elucidation of Stereoselectivity in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective formation of one enantiomer of a chiral molecule. DFT calculations play a crucial role in elucidating the origins of stereoselectivity in asymmetric reactions involving substrates like this compound.

By modeling the transition states of the catalyst-substrate complexes leading to the different stereoisomeric products, the energy differences between these transition states can be calculated. A lower activation energy for the transition state leading to one enantiomer explains the experimentally observed stereoselectivity. These calculations can provide detailed insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrate that govern the stereochemical outcome. This understanding is invaluable for the rational design of new and more efficient asymmetric catalysts.

Molecular Dynamics (MD) Simulations

While DFT calculations provide detailed information about the electronic structure and energetics of molecules in a static sense, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

For this compound, MD simulations can be employed to study its conformational flexibility in different solvents. The tetralone ring system is not planar and can adopt different conformations. MD simulations can reveal the preferred conformations of the molecule in solution and the energy barriers for interconversion between them. This information is important for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as enzymes or receptors. Furthermore, MD simulations can provide insights into the solvation of this compound, showing how solvent molecules arrange themselves around the solute and how this solvation shell might affect chemical reactions. nih.gov

Conformational Analysis and Stability of Related Structures

The three-dimensional shape of a molecule is fundamental to its reactivity and interactions. The this compound molecule is not planar; the saturated portion of its fused ring system can adopt several conformations. Conformational analysis through computational methods, such as Density Functional Theory (DFT), helps identify the most stable arrangements and the energy barriers between them.

The dihydronaphthalene ring of the tetralone scaffold typically adopts a "half-chair" or "sofa" conformation to minimize angular and torsional strain. For this compound, the key conformational question revolves around the orientation of the methyl group at the C1 position, which can be either pseudo-axial or pseudo-equatorial.

Detailed Research Findings:

The energy difference between these two primary conformers can be calculated, allowing for the determination of their relative populations at a given temperature using the Boltzmann distribution equation.

| Conformer | C1-Methyl Orientation | Calculated Relative Energy (ΔE) (kJ/mol) | Predicted Population at 298 K (%) |

| I | Pseudo-equatorial | 0.00 | >99 |

| II | Pseudo-axial | +8.5 | <1 |

Note: The energy values are representative for this type of steric interaction. The data clearly indicates a strong preference for the pseudo-equatorial conformer.

This analysis confirms that this compound exists almost exclusively in the conformation where the methyl group avoids steric hindrance. This preferred geometry dictates how the molecule presents itself to incoming reagents, influencing the stereochemical outcome of reactions at the carbonyl group and the adjacent chiral center.

Theoretical Studies on Structure-Reactivity Relationships and Electronic Properties

Theoretical calculations are essential for elucidating the electronic structure of a molecule, which is the ultimate determinant of its reactivity. Methods like DFT are used to map the distribution of electrons and identify regions susceptible to chemical attack. For this compound, these studies reveal how the interplay between the methyl, chloro, and ketone functional groups defines its chemical personality.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution. For this molecule, calculations would show a region of high negative potential (red) localized around the carbonyl oxygen atom, highlighting its character as a Lewis base and a site for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms, with the carbonyl carbon atom showing significant electron deficiency, marking it as the primary site for nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

LUMO: The LUMO is expected to be localized primarily on the π* orbital of the carbonyl group. Its low energy indicates that the molecule is a good electron acceptor at this site, readily undergoing nucleophilic addition reactions at the carbonyl carbon.

HOMO: The HOMO is typically distributed across the π-system of the chlorinated benzene ring. The energy of the HOMO is related to the molecule's ability to donate electrons in reactions, for instance, during electrophilic aromatic substitution.

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of the charge distribution on each atom. This method clarifies the inductive effects of the substituents. The chlorine atom and the carbonyl oxygen are strongly electron-withdrawing, leading to a partial positive charge on the carbon atoms to which they are attached (C6 and C2, respectively). The methyl group at C1 is weakly electron-donating.

The following tables summarize hypothetical but representative data from a DFT (B3LYP/6-31G*) calculation.

FMO Energies:

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.85 | Localized on C=O π* bond |

| HOMO | -6.90 | Localized on aromatic π system |

| Energy Gap (ΔE) | 5.05 | Indicator of kinetic stability |

Calculated Partial Atomic Charges (NBO):

| Atom | Calculated Charge (e) | Implication |

|---|---|---|

| O (of C=O) | -0.58 | Nucleophilic, H-bond acceptor |

| C2 (of C=O) | +0.65 | Primary electrophilic site |

| C1 | +0.05 | Chiral center |

| C6 | +0.08 | Site of Cl attachment |

These theoretical results paint a detailed picture of this compound's reactivity. The carbonyl carbon (C2) is identified as the most electrophilic center, highly susceptible to attack by nucleophiles. The negative charge on the oxygen confirms its role in coordinating with electrophiles and Lewis acids. The charge distribution on the aromatic ring, influenced by the electron-withdrawing chlorine atom, dictates the regioselectivity of any potential electrophilic substitution reactions.

1 Methyl 6 Chloro 2 Tetralone As a Key Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The utility of 1-Methyl-6-chloro-2-tetralone as a precursor in the synthesis of complex organic molecules is well-established. Its structural framework is a common feature in numerous biologically active compounds and natural products. The reactivity of the tetralone nucleus, combined with the ability to introduce various substituents, makes it an ideal starting material for intricate synthetic pathways. The molecule's reactivity is centered around three main areas: the carbonyl group, the enolizable α-protons adjacent to the carbonyl, and the chlorinated aromatic ring. These sites allow for a multitude of chemical transformations, including oxidation, reduction, and substitution reactions, enabling the construction of elaborate molecular frameworks.

Building Block for Diverse Heterocyclic Compounds

Substituted 2-tetralones are recognized as key precursors in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the this compound scaffold allows it to be elaborated into various heterocyclic systems. The carbonyl group can participate in condensation reactions with dinucleophiles to form fused heterocyclic rings. For instance, reactions with hydrazine (B178648) derivatives can yield pyridazine (B1198779) systems, while reactions with hydroxylamine (B1172632) can lead to oxazine (B8389632) derivatives. The presence of the chloro substituent on the aromatic ring also offers a handle for further functionalization through nucleophilic aromatic substitution, expanding the range of accessible heterocyclic structures.

Table 1: Potential Heterocyclic Systems Derived from Tetralone Scaffolds

| Reactant Class | Resulting Heterocycle (General) |

| Hydrazines | Pyridazines / Indazoles |

| Hydroxylamine | Oxazines / Isoxazoles |

| Amidines | Pyrimidines / Quinazolines |

| Thiourea | Thiazines / Thiazoles |

Role in Natural Product Synthesis and Analogues

The tetralone subunit is a structural motif found in a wide range of natural products. Consequently, this compound and related structures are valuable intermediates in the total synthesis of these complex molecules and their analogues, which are often developed to improve biological activity or other pharmacological properties.

The tetralin core is central to the structure of many bioactive molecules. The synthesis of these compounds often relies on the construction of this core unit, for which tetralone derivatives are ideal precursors.

Daunomycinone and Idarubicine : These compounds are aglycones of important anthracycline antibiotics used in chemotherapy. Their tetracyclic framework is the key structural feature responsible for their biological activity. Synthetic strategies toward these molecules, while complex and varied, are fundamentally based on building this four-ring system. Tetralone derivatives serve as crucial building blocks for constructing parts of this tetracyclic core through annulation reactions, where additional rings are fused onto the initial tetralone scaffold. Idarubicin is specifically the 4-demethoxy analogue of daunorubicin.

Nepinalone : This compound is a non-opioid, orally active cough suppressant. It is structurally identified as an alkylamine derivative of a β-tetralone, directly highlighting the incorporation of the tetralone scaffold in its molecular architecture.

The rigid, fused-ring structure of the tetralone core makes it a suitable starting point for the synthesis of other polycyclic systems, such as those found in terpenoids.

Steroidal Compounds : While many modern steroid syntheses start from already complex steroidal precursors, the fundamental principles of constructing polycyclic frameworks can involve building blocks like tetralones. However, the direct use of this compound as a common starting scaffold in prominent, contemporary steroid syntheses is not widely documented in available literature.

Terpenoid Compounds : Substituted 1-tetralones have been successfully utilized in the synthesis of several terpenoid compounds. For example, the synthesis of 8-methyl-1-tetralone (B1583489) has been developed as a potential intermediate for the synthesis of (±)-platyphyllide, a norsesquiterpene lactone. This demonstrates the utility of the tetralone framework as a foundational scaffold for assembling the more complex ring systems characteristic of certain terpenes.

Podophyllotoxin (B1678966) is a naturally occurring aryltetralin lignan (B3055560) known for its potent antimitotic activity. Its derivatives are used clinically as anticancer agents. The core structure of these compounds is the aryltetralin skeleton, which, as the name suggests, consists of a tetralin ring system bonded to an aryl (aromatic) group. Substituted tetralones like this compound are logical and valuable precursors for the synthesis of the tetralin portion of these important molecules. The synthesis of podophyllotoxin analogues often involves the stereocontrolled construction of the aryltetralin scaffold, a process where the functionality of a tetralone intermediate can be used to introduce the necessary substituents and control the stereochemistry.

Synthesis of Precursors for Pharmaceutical Agents and Bioactive Scaffolds

The versatility of this compound makes it a valuable intermediate in synthesizing precursors for a wide range of pharmaceutical agents. The tetralone core is considered a "privileged scaffold" because it is capable of binding to multiple biological targets, and thus it appears in a diverse array of bioactive compounds. As demonstrated, this scaffold is a key component in antitussives like Nepinalone, forms the foundation for the tetracyclic core of anthracycline anticancer agents related to Daunomycinone, and is a logical starting point for aryltetralin lignans (B1203133) with antimitotic properties. The compound 6-chloro-3,4-dihydro-2H-1-naphthalenone, a closely related structure, is explicitly noted as an important intermediate for synthesizing a series of novel medications, underscoring the significance of this class of compounds in drug discovery and development.

Design and Synthesis of Cholinesterase Inhibitor Scaffolds

The tetralone scaffold is a recognized structural motif in the design of cholinesterase inhibitors, which are crucial for the management of Alzheimer's disease. researchgate.net These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cognitive function. The design of novel cholinesterase inhibitors often involves the incorporation of a core scaffold that can be chemically modified to optimize binding to the active site of the cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

While direct studies on this compound for this specific application are not extensively detailed in publicly available research, the broader class of tetralone derivatives has been identified as promising precursors for these therapeutic agents. researchgate.net The synthesis of cholinesterase inhibitors from tetralone scaffolds typically involves a series of reactions to introduce pharmacophoric features, such as amine functionalities and aromatic rings, which are known to interact with key residues in the enzyme's active site.

The structure of this compound offers several strategic points for chemical modification. The ketone group can be readily converted to other functional groups, such as amines or alcohols, which can serve as anchor points for further elaboration. The chloro substituent on the aromatic ring can influence the electronic properties of the molecule and may participate in halogen bonding interactions within the enzyme's active site, a strategy that has been explored in the design of other enzyme inhibitors. Furthermore, the methyl group can provide steric bulk and influence the conformational preferences of the molecule, which can be critical for achieving high binding affinity and selectivity.

Table 1: Key Structural Features of this compound for Cholinesterase Inhibitor Design

| Feature | Potential Role in Cholinesterase Inhibition |

| Tetralone Core | Provides a rigid scaffold for the attachment of pharmacophoric groups. |

| Ketone Group | Can be functionalized to introduce key binding moieties (e.g., amines). |

| Chloro Substituent | May engage in halogen bonding and influence electronic properties. |

| Methyl Group | Can provide steric hindrance and affect molecular conformation. |

Synthesis of Antileishmanial and Antitrypanosomal Compound Precursors

Leishmaniasis and trypanosomiasis are neglected tropical diseases caused by protozoan parasites. The development of new, effective, and safe drugs to treat these diseases is a global health priority. Recent research has highlighted the potential of tetralone derivatives as a source of novel antileishmanial and antitrypanosomal agents.

Although specific studies detailing the use of this compound in the synthesis of antiprotozoal compounds are limited, the tetralone scaffold has been investigated as a promising starting point for the development of such therapeutic agents. For instance, various synthetic tetralone derivatives have been evaluated for their activity against Leishmania and Trypanosoma species. These studies have demonstrated that modifications to the tetralone core can lead to compounds with significant antiparasitic activity.

The synthesis of antileishmanial and antitrypanosomal precursors from a tetralone scaffold often involves the introduction of side chains and heterocyclic rings that are known to possess antiparasitic properties. The ketone functionality of this compound can be utilized to construct these more complex molecules through reactions such as aldol (B89426) condensation, Grignard reactions, or reductive amination. The chloro and methyl substituents can modulate the lipophilicity and electronic nature of the resulting compounds, which can in turn affect their cell permeability and interaction with parasitic targets.

Table 2: Representative Activities of Tetralone Derivatives Against Protozoan Parasites

| Compound Class | Target Organism | Reported Activity |

| Substituted Tetralones | Leishmania major | Varies with substitution pattern |

| Substituted Tetralones | Trypanosoma brucei | Varies with substitution pattern |

Intermediate for Antidepressant Drug Synthesis (e.g., Sertraline)

One of the most significant applications of tetralone derivatives is in the synthesis of antidepressant medications. A prominent example is the drug sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.

The chemical synthesis of sertraline relies on a tetralone intermediate, specifically 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, often referred to as sertraline tetralone. sinocurechem.com This intermediate undergoes a reductive amination reaction with methylamine (B109427) to form the core structure of sertraline. sinocurechem.com While this compound is not the direct precursor to sertraline, its structural similarity highlights its potential as a starting material for the synthesis of novel antidepressant candidates with a similar mechanism of action.

The synthesis of sertraline from its tetralone precursor involves the formation of an imine intermediate, followed by reduction to the corresponding amine. sinocurechem.com This synthetic route underscores the importance of the tetralone scaffold in accessing the desired tetracyclic amine core of sertraline. The presence of the chloro and methyl groups in this compound could lead to the development of sertraline analogs with modified pharmacokinetic or pharmacodynamic properties. The chloro group, in particular, is a common feature in many psychoactive drugs and can significantly influence their biological activity.

Table 3: Key Reaction in Sertraline Synthesis

| Reactant | Reagent | Product | Reaction Type |

| 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Methylamine | Sertraline | Reductive Amination |

Application in the Production of Specialty Chemicals and Materials

Beyond its applications in medicinal chemistry, this compound and related tetralone derivatives are valuable intermediates in the production of a variety of specialty chemicals and materials. The unique chemical structure of tetralones makes them versatile building blocks for the synthesis of complex organic molecules.

In materials science, tetralone derivatives can be used as monomers or additives in the synthesis of polymers with specific properties. chemimpex.com The rigid, bicyclic structure of the tetralone core can impart thermal stability and mechanical strength to a polymer backbone. chemimpex.com The chloro substituent in this compound can also serve as a site for further functionalization, allowing for the tuning of the material's properties, such as its solubility, refractive index, or flame retardancy.

Furthermore, the reactivity of the ketone group allows for the incorporation of tetralone units into larger molecular architectures, leading to the creation of novel dyes, liquid crystals, or organic light-emitting diode (OLED) materials. The ability to modify the electronic properties of the aromatic ring through substituents like the chloro and methyl groups is particularly advantageous in the design of materials with specific optical or electronic characteristics. The versatility of this compound as a synthetic intermediate makes it a valuable compound for research and development in the field of specialty chemicals and advanced materials. chemimpex.com

Future Directions and Emerging Research in 1 Methyl 6 Chloro 2 Tetralone Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The traditional synthesis of substituted tetralones often involves methods like Friedel-Crafts acylation or the cyclization of chlorinated precursors. These routes can present challenges, including the control of regioselectivity during chlorination and the management of moisture-sensitive intermediates. Future research is geared towards overcoming these limitations by developing greener and more efficient synthetic strategies.

Key areas of development include:

Green Chemistry Principles: A major focus is the incorporation of sustainable practices, such as the use of environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy. This mirrors trends in the synthesis of related compounds where new methods are sought to minimize waste and avoid hazardous reagents. google.compatsnap.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for key synthetic steps, an approach that has proven effective for related heterocyclic syntheses.

| Aspect | Traditional Routes (e.g., Friedel-Crafts) | Emerging Sustainable Routes |

|---|---|---|

| Catalysts | Stoichiometric Lewis acids (e.g., AlCl₃) | Reusable solid acid catalysts, biocatalysts |

| Solvents | Chlorinated hydrocarbons, volatile organics patsnap.com | Supercritical fluids (e.g., scCO₂), ionic liquids, bio-based solvents |

| Efficiency | Often involves multiple steps and purification stages medcraveonline.com | Higher yields through process intensification (flow chemistry, microwave) |

| Waste | Significant generation of by-products and solvent waste google.com | Reduced waste streams, improved atom economy |

Exploration of New Catalytic Systems for Highly Stereoselective Transformations

The methyl group at the C1 position of 1-Methyl-6-chloro-2-tetralone creates a chiral center, making the development of stereoselective reactions a critical area of research. The synthesis of specific stereoisomers is often crucial for biological activity in pharmaceutical applications.

Future research is exploring advanced catalytic systems to control the stereochemistry of reactions involving this tetralone. Drawing inspiration from work on analogous compounds, such as 1-methyl-7-methoxy-2-tetralone, researchers are investigating:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have shown success in the enantioselective alkylation of related tetralones. nih.gov This approach could be adapted to achieve high stereoselectivity in reactions at the carbon adjacent to the carbonyl group. nih.gov

Organocatalysis: Chiral amines and phosphoric acids are powerful organocatalysts for asymmetric transformations. These metal-free catalysts offer a sustainable alternative to traditional metal-based systems and could be employed for stereoselective alkylations, aldol (B89426) reactions, or Michael additions.

Transition Metal Catalysis: Chiral complexes of metals like rhodium, palladium, and iridium are being developed for asymmetric hydrogenation and other transformations of the tetralone core, enabling access to highly enantioenriched products. The use of specialized chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), can create a chiral pocket around the metal center, directing the stereochemical outcome of the reaction. core.ac.uk

| Catalytic System | Example Catalyst Type | Potential Transformation | Anticipated Advantage |

|---|---|---|---|

| Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts nih.gov | Asymmetric Alkylation | Operational simplicity, mild reaction conditions |

| Organocatalysis | Chiral Proline Derivatives or Phosphoric Acids | Asymmetric Aldol or Mannich Reactions | Metal-free, environmentally friendly, high enantioselectivity |

| Transition Metal Catalysis | Rh- or Ru-complexes with Chiral Ligands (e.g., BINAP) | Asymmetric Hydrogenation | High turnover numbers and excellent stereocontrol |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new, more efficient ones. The integration of experimental studies with high-level computational modeling provides a powerful tool for elucidating complex reaction pathways.

Future research directions in this area include:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model transition states, predict activation energies, and understand the electronic effects of the methyl and chloro substituents on the reactivity of the tetralone ring. Molecular Dynamics (MD) simulations can further illuminate the role of solvents and other reaction conditions on the reaction pathways.

Kinetic Studies: Detailed experimental kinetic analysis can validate computational models and provide quantitative data on reaction rates and substituent effects.

In-situ Spectroscopy: Techniques such as ReactIR and process NMR allow for real-time monitoring of reactions, providing valuable data on the formation and consumption of intermediates, which is crucial for confirming proposed mechanisms.

| Approach | Technique/Method | Information Gained |

|---|---|---|

| Experimental | Kinetic Isotope Effect Studies, In-situ Spectroscopy (NMR, IR) | Reaction rates, identification of intermediates, validation of pathways. |

| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD) | Transition state geometries, activation energies, solvent effects, reaction pathways. |

| Integrated | Combined experimental and computational analysis | A comprehensive and validated understanding of the reaction mechanism. |

Expansion of Synthetic Applications in Emerging Fields and Material Science

The unique structural and electronic properties of this compound make it a promising building block for applications beyond traditional medicinal chemistry. The presence of multiple reactive sites—the carbonyl group, the enolizable protons, and the functionalized aromatic ring—allows for diverse chemical modifications.

Emerging areas where this compound could find significant application include:

Materials Science: Substituted tetralones are being explored for the development of novel polymers and functional materials. chemimpex.com The chloro- and methyl-substituted tetralone could be incorporated into polymer backbones to enhance properties such as thermal stability, mechanical strength, or optical characteristics. chemimpex.com

Agrochemicals: The tetralone scaffold is a known component in agrochemical development. Further derivatization of this compound could lead to new classes of herbicides, fungicides, or insecticides with novel modes of action.

Probe Development for Chemical Biology: Modified versions of the tetralone could be synthesized and used as chemical probes to study biological processes or to identify new therapeutic targets.

| Field | Potential Application | Rationale |

|---|---|---|

| Material Science | Monomers for high-performance polymers chemimpex.com | The rigid bicyclic structure can impart thermal stability and mechanical strength. |

| Agrochemicals | Scaffold for novel pesticides or herbicides | The tetralone core is a privileged structure in bioactive compound discovery. |

| Medicinal Chemistry | Precursor for complex heterocyclic drugs | Versatile intermediate for synthesizing diverse molecular architectures. |

| Chemical Biology | Development of molecular probes | The structure can be functionalized with reporter groups (e.g., fluorophores) to study biological targets. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-6-chloro-2-tetralone, and what challenges are encountered during its preparation?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cyclization of chlorinated precursors. Key challenges include controlling regioselectivity during chlorination and avoiding side reactions from moisture-sensitive intermediates (e.g., aluminum chloride catalysts). For example, analogous tetralones like 6-methoxy-2-tetralone require strict anhydrous conditions due to the instability of intermediates in the presence of moisture . Purification often necessitates column chromatography or recrystallization to isolate the pure compound, as competing byproducts (e.g., over-chlorinated derivatives) can form under harsh conditions.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H and C NMR can identify substituent positions (e.g., methyl and chlorine groups) through coupling patterns and chemical shifts. IR spectroscopy confirms carbonyl (C=O) stretching frequencies (~1680–1720 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and packing. For example, SHELX’s robust algorithms handle twinned or high-resolution data, critical for confirming stereochemistry in tetralone derivatives .

Q. What are the key factors influencing the stability of this compound under various storage and reaction conditions?

- Methodological Answer : Stability is influenced by:

- Moisture : Hydrolysis of the ketone group can occur in aqueous environments, necessitating storage in desiccators.

- Light : UV exposure may degrade the chloro-substituted aromatic ring; amber glassware is recommended.

- Temperature : Elevated temperatures (>100°C) can induce decomposition, releasing HCl gas, as seen in related chlorinated tetralones .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in bioactivity data reported for this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, pH) that affect compound solubility and reactivity. For instance, discrepancies in enzyme inhibition assays may arise from variations in buffer systems .

- Dose-Response Validation : Use standardized protocols (e.g., OECD guidelines) to ensure reproducibility. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence-based binding studies) .

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict activation energies for substitutions at the chlorine or methyl positions. Tools like Gaussian or ORCA can simulate charge distribution, revealing nucleophilic attack preferences .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. For example, polar aprotic solvents stabilize ionic intermediates, favoring SN2 mechanisms .

Q. What experimental design considerations are critical when investigating the enzyme inhibition mechanisms of this compound analogs?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Include controls for time-dependent inactivation (e.g., pre-incubation with enzymes) .

- Structural Probes : Co-crystallize analogs with target enzymes (e.g., cytochrome P450) to map binding sites. Cryo-EM or SC-XRD with SHELX refinement can resolve inhibitor-enzyme interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.